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Compound of Interest

Compound Name: Penfluridol

Cat. No.: B1679229

A detailed examination of two repurposed antipsychotic drugs, penfluridol and fluspirilene,
reveals their potential as anticancer agents. This guide synthesizes in vitro data on their
cytotoxic effects, mechanisms of action, and impact on key cellular processes across various
cancer cell lines.

The repurposing of existing drugs for oncology applications presents a promising avenue for
accelerating the development of new cancer therapies. Penfluridol and fluspirilene, both
diphenylbutylpiperidine antipsychotics, have emerged as candidates with significant in vitro
anticancer activity.[1] This guide provides a comparative analysis of their efficacy, drawing upon
published experimental data to inform researchers, scientists, and drug development
professionals.

Comparative Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The
following tables summarize the IC50 values for penfluridol and fluspirilene in various cancer
cell lines, demonstrating their cytotoxic potential.

Table 1: IC50 Values of Penfluridol in Various Cancer Cell Lines
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Cancer Type Cell Line IC50 (pM) Exposure Time Reference
Glioblastoma Various (10 lines) 4-10 24h [2]
2-5 48h & 72h [2]
Breast Cancer MCF7 5 24h [3]
MDA-MB-231 5 24h [3]
Paclitaxel-
iy 2-3 - [4]
sensitive
Paclitaxel-
. 4-5 : [4]
resistant
Pancreatic Panc-1, BxPC-3,
6-7 24h [4]
Cancer AsPC-1
Panc-1 12.0 - [4]
BxPc-3 9.3 - [4]
SuU8686 16.2 - [4]
Prostate Cancer PC3 9.9 72h [5]
PC-3M-Pro4dluc2 - - [5]
DU145 - - [5]
22Rv1 - - [5]
C4-2B4 2.8-9.8 72h [5]
Lung Cancer Various <10 - [6]

Epithelial
Ovarian Cancer

A2780, HeyAS,
SKOV3ip-1

More potent than

fluspirilene

[7]

A2780-CP20,
HeyA8-MDR,
SKOV3-TR

More potent than

fluspirilene

[7]

Table 2: IC50 Values of Fluspirilene in Various Cancer Cell Lines
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Cancer Type Cell Line IC50 (pM) Exposure Time Reference
Hepatocellular

_ HepG2 4.017 - [8]
Carcinoma
Huh7 3.468 - [8]
Epithelial Less potent than

. A2780, HeyA8 _ - [7]
Ovarian Cancer penfluridol
A2780-CP20, Less potent than 7]
HeyA8-MDR penfluridol
SKOV3ip1, _

Ineffective - [7]

SKOV3-TR

Mechanisms of Action: A Head-to-Head Comparison

Both penfluridol and fluspirilene exert their anticancer effects through multiple mechanisms,
primarily by inducing cell cycle arrest and apoptosis.

Cell Cycle Arrest

Penfluridol has been shown to induce GO/G1 phase cell cycle arrest in lung cancer and non-
small-cell lung cancer (NSCLC) cells.[9][10][11] This is achieved by modulating the expression
of key cell cycle regulatory proteins, including increasing the expression of p21 and p27 and
decreasing the levels of cyclin-CDK complexes.[10]

Fluspirilene also induces cell cycle arrest, but primarily in the G1 phase.[8] In hepatocellular
carcinoma cells, fluspirilene treatment leads to a significant increase in the percentage of cells
in the G1 phase.[8][12] This effect is attributed to its ability to inhibit cyclin-dependent kinase 2
(CDK2), a key regulator of the G1 to S phase transition.[8][12][13] Fluspirilene has been shown
to decrease the expression of CDK2, cyclin E, and retinoblastoma protein (Rb), as well as the
phosphorylation of CDK2 and Rb.[8][13]

Induction of Apoptosis

Both drugs are potent inducers of apoptosis, or programmed cell death. Penfluridol triggers
apoptosis in various cancer types, including pancreatic, breast, glioblastoma, lung, and
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prostate cancers.[4][5][9] The mechanisms underlying penfluridol-induced apoptosis are
multifaceted and can involve the activation of pro-apoptotic signaling pathways, induction of
endoplasmic reticulum (ER) stress, and mitochondrial-mediated pathways.[3][9][10] In lung
cancer cells, penfluridol has been observed to decrease the mitochondrial membrane
potential and increase reactive oxygen species (ROS) levels, suggesting the involvement of
intrinsic apoptosis.[10]

Fluspirilene has also been demonstrated to induce apoptosis in hepatocellular carcinoma cells
in a dose- and time-dependent manner.[8][12] At concentrations of 10 uM and 30 puM,
fluspirilene significantly increased the percentage of apoptotic Huh7 and HepG2 cells.[8][12]

Signaling Pathways

The anticancer effects of penfluridol and fluspirilene are mediated by their modulation of
various intracellular signaling pathways.

Penfluridol has been shown to downregulate the FAK-MMP signaling pathway, which is
involved in cell migration and invasion.[9] In glioblastoma, penfluridol suppresses tumor
growth by inhibiting the Akt-mediated activation of GLI1.[2]

Fluspirilene's primary mechanism involves the inhibition of CDK2, as previously mentioned.[1]
[8][12] Additionally, in glioma stem cells, fluspirilene has been shown to attenuate the activity of
Signal Transducer and Activator of Transcription 3 (STAT3), a key transcription factor involved
in cancer stem cell maintenance.[14][15]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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